Tetrabromobisphenol A-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

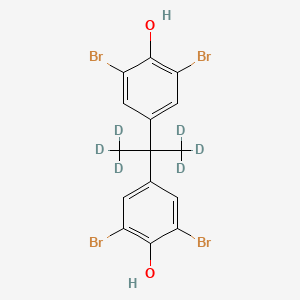

Structure

3D Structure

Properties

Molecular Formula |

C15H12Br4O2 |

|---|---|

Molecular Weight |

549.9 g/mol |

IUPAC Name |

2,6-dibromo-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3 |

InChI Key |

VEORPZCZECFIRK-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)Br)O)Br)(C2=CC(=C(C(=C2)Br)O)Br)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of Tetrabromobisphenol A-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Tetrabromobisphenol A-D6 (TBBPA-D6). The information is presented to be a useful resource for researchers and professionals engaged in scientific and drug development endeavors where precise molecular weight is critical.

Molecular Structure and Formula

This compound is a deuterated analog of Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant. The "D6" designation indicates that six hydrogen atoms in the isopropylidene group have been replaced by deuterium (B1214612) atoms. This isotopic substitution is often utilized in analytical chemistry, particularly in mass spectrometry, to serve as an internal standard.

The molecular formula for this compound is C15H6D6Br4O2 .[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the atomic weights of Carbon (C), Hydrogen (H), Deuterium (D), Bromine (Br), and Oxygen (O).

A comprehensive summary of the atomic composition and the contribution of each element to the total molecular weight is provided in the table below.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Deuterium | D | 6 | 2.014 | 12.084 |

| Bromine | Br | 4 | 79.904 | 319.616 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 549.911 |

The calculated molecular weight of this compound is 549.911 g/mol . This value is consistent with the molecular weight of 549.91 provided by chemical suppliers.[1]

Note on Experimental Protocols and Visualizations:

The user's request for detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows is not applicable to the determination of a compound's molecular weight. Such information is relevant for experimental studies involving the compound, but not for the fundamental calculation of this intrinsic chemical property.

References

Commercial Suppliers and Technical Guide for Tetrabromobisphenol A-D6

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled Tetrabromobisphenol A-D6 (TBBPA-D6), this technical guide provides a comprehensive overview of commercial suppliers, key technical data, and a representative experimental protocol for its application as an internal standard in analytical quantification.

Commercial Availability

This compound is available from specialized chemical suppliers. Two prominent commercial sources are:

These suppliers offer TBBPA-D6 for research purposes, and it is crucial to request lot-specific Certificates of Analysis for detailed purity and isotopic enrichment information.

Technical Data Summary

Quantitative data for this compound, as sourced from a representative Certificate of Analysis from Santa Cruz Biotechnology, is summarized below.[3] Researchers should always refer to the documentation provided with their specific lot.

| Parameter | Specification |

| Product Name | This compound |

| Alternate Names | 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-D6; 2,2′,6,6′-Tetrabromobisphenol A-D6; 3,3′,5,5′-Tetrabromobisphenol A-D6[1] |

| Catalog Number | sc-473334[3] |

| Molecular Formula | C₁₅H₆D₆Br₄O₂[1][3] |

| Molecular Weight | 549.91 g/mol [1][3] |

| Isotopic Purity | 99.5 % -d6 (by NMR)[3] |

| Chemical Purity | 99 % (by HPLC)[3] |

| Melting Point | 182 - 184 °C[3] |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in Chloroform (slightly), DMSO (slightly), Ethyl Acetate (B1210297) (slightly) |

Experimental Protocol: Quantification of Tetrabromobisphenol A in Biological Matrices using TBBPA-D6 Internal Standard

The following is a detailed methodology for the quantification of Tetrabromobisphenol A (TBBPA) in samples such as serum, employing TBBPA-D6 as an internal standard for accurate and precise measurement via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for TBBPA analysis.[4][5][6][7]

1. Sample Preparation and Extraction

-

To a 1 g biological sample (e.g., serum), add a known amount of this compound (TBBPA-D6) internal standard solution.

-

Perform protein precipitation by adding an appropriate volume of ice-cold acetonitrile (B52724).

-

Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol (B129727)/water) for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A gradient elution with a mixture of water (A) and methanol or acetonitrile (B), both potentially containing a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for TBBPA analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both TBBPA and the TBBPA-D6 internal standard. The exact mass-to-charge ratios (m/z) will need to be optimized on the specific instrument used.

-

Data Analysis: The concentration of TBBPA in the sample is determined by calculating the ratio of the peak area of the analyte (TBBPA) to the peak area of the internal standard (TBBPA-D6) and comparing this ratio to a calibration curve prepared with known concentrations of TBBPA and a constant concentration of TBBPA-D6.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of Tetrabromobisphenol A using a deuterated internal standard.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TBBPA-D6: An Essential Internal Standard for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tetrabromobisphenol A-D6 (TBBPA-D6), a deuterated analog of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). TBBPA-D6 serves as a critical internal standard for the accurate quantification of TBBPA in various environmental and biological matrices. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores the toxicological pathways of its non-deuterated counterpart, TBBPA.

Core Chemical Information

TBBPA-D6 is a synthetic, isotopically labeled form of TBBPA where six hydrogen atoms on the isopropylidene group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for analytical methods employing mass spectrometry, as it is chemically identical to TBBPA but has a distinct molecular weight.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-D6 | |

| Synonyms | 2,2',6,6'-Tetrabromobisphenol A-D6; 3,3',5,5'-Tetrabromobisphenol A-D6 | |

| Molecular Formula | C₁₅H₆D₆Br₄O₂ | |

| Molecular Weight | 549.91 g/mol | |

| CAS Number | Not Available | |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | |

| Solubility | Soluble in organic solvents such as acetone (B3395972), methanol (B129727), and toluene. Insoluble in water. |

Application in Analytical Chemistry: Isotope Dilution Mass Spectrometry

The primary application of TBBPA-D6 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of TBBPA. IDMS is a highly accurate analytical technique that corrects for sample loss during preparation and instrumental variability by introducing a known amount of an isotopically labeled standard into the sample at the beginning of the analysis.

Experimental Protocols

The following sections provide a generalized experimental protocol for the analysis of TBBPA in environmental or biological samples using TBBPA-D6 as an internal standard. Specific parameters may need to be optimized based on the sample matrix and the analytical instrumentation used.

1. Sample Preparation and Extraction

-

Objective: To extract TBBPA and the TBBPA-D6 internal standard from the sample matrix.

-

Procedure:

-

Accurately weigh a homogenized sample (e.g., 1-5 grams of soil, sediment, or tissue; 1-10 mL of water or serum).

-

Spike the sample with a known amount of TBBPA-D6 solution in a suitable solvent (e.g., acetone or methanol). The spiking level should be comparable to the expected concentration of TBBPA in the sample.

-

For solid samples, perform extraction using a technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent mixture (e.g., hexane/acetone or dichloromethane (B109758)/hexane).

-

For liquid samples, perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a cartridge suitable for retaining non-polar compounds (e.g., C18).

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

2. Sample Clean-up

-

Objective: To remove interfering co-extracted substances from the sample extract.

-

Procedure:

-

Re-dissolve the concentrated extract in a small volume of a non-polar solvent (e.g., hexane).

-

Pass the extract through a multi-layer silica (B1680970) gel column or a Florisil® column to remove polar interferences.

-

Elute the column with a series of solvents of increasing polarity to separate TBBPA from other compounds.

-

Collect the fraction containing TBBPA and TBBPA-D6.

-

Evaporate the solvent and reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile).

-

3. Instrumental Analysis by LC-MS/MS

-

Objective: To separate and quantify TBBPA and TBBPA-D6 using liquid chromatography-tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is commonly used.

-

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both often containing a small amount of a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: ESI in negative ion mode is typically preferred for TBBPA.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both TBBPA and TBBPA-D6.

-

TBBPA: e.g., m/z 542.7 → m/z 463.7 and m/z 542.7 → m/z 79.0

-

TBBPA-D6: e.g., m/z 548.7 → m/z 469.7 and m/z 548.7 → m/z 79.0

-

-

Optimize collision energies and other MS parameters for maximum sensitivity.

-

4. Quantification

-

Objective: To calculate the concentration of TBBPA in the original sample.

-

Procedure:

-

Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of TBBPA and a fixed concentration of TBBPA-D6.

-

Plot the ratio of the peak area of TBBPA to the peak area of TBBPA-D6 against the concentration of TBBPA.

-

Determine the peak area ratio for the sample extract.

-

Calculate the concentration of TBBPA in the extract using the calibration curve.

-

Back-calculate the concentration of TBBPA in the original sample, taking into account the initial sample weight/volume and the final extract volume.

-

Visualization of Experimental Workflow

An In-depth Technical Guide on the Physical and Chemical Properties of Tetrabromobisphenol A-D6 (TBBPA-D6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated internal standard, Tetrabromobisphenol A-D6 (TBBPA-D6). Due to its primary application as an internal standard for the quantification of Tetrabromobisphenol A (TBBPA), much of its characterization is in the context of analytical methodologies. Where specific experimental data for TBBPA-D6 is not available, data for the non-deuterated analogue, TBBPA, is provided as a close approximation, a standard practice in the scientific community.

Chemical Identity and Structure

TBBPA-D6 is a deuterated form of Tetrabromobisphenol A, a widely used brominated flame retardant. The deuterium (B1214612) labels are typically located on the methyl groups of the propane (B168953) bridge.

-

IUPAC Name: 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol-d6

-

Synonyms: 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-D6, 2,2′,6,6′-Tetrabromobisphenol A-D6, 3,3′,5,5′-Tetrabromobisphenol A-D6[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of TBBPA-D6 are summarized below. The properties of native TBBPA are included for comparative reference.

| Property | TBBPA-D6 Value | TBBPA Value |

| Molecular Weight | 549.91 g/mol [1] | 543.9 g/mol [3][4] |

| Appearance | - | White to off-white or pale yellow crystalline powder[3][4][5][6] |

| Melting Point | Not specified | 178-181 °C[3][7][5][8][9] |

| Boiling Point | Not specified | ~316 °C (decomposes)[3][5][10][9] |

| Water Solubility | Not specified | Insoluble; 0.72 mg/L at 15°C[10]; 0.240 mg/L in non-buffered reagent water[11] |

| Solubility in Organics | Not specified | Soluble in oxygenated solvents[3] |

| Density | Not specified | 2.1 - 2.18 g/cm³[4][5][10][8][9] |

| Log Kow | Not specified | 4.50 - 6.53[6] |

Experimental Protocols: Analytical Methodologies

TBBPA-D6 is almost exclusively used as an internal standard for the accurate quantification of TBBPA in various environmental and biological matrices. The choice of analytical method depends on the matrix, required sensitivity, and available instrumentation.

GC-MS analysis of TBBPA and its deuterated standard typically requires a derivatization step to increase volatility and thermal stability.

-

Objective: To quantify trace levels of TBBPA in environmental samples like air.

-

Sample Preparation:

-

Extraction: Modified Soxhlet extraction is employed for sample collection media.

-

Clean-up: The extract is passed through a silica (B1680970) gel column to remove interfering substances.

-

Concentration: The cleaned extract is concentrated, often under a gentle stream of nitrogen.

-

-

Derivatization Protocol:

-

To 100 µL of the concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

The mixture is heated at 60 °C for 1 hour to ensure complete derivatization.

-

After cooling, the sample volume is adjusted with a suitable solvent (e.g., hexane) before injection.[12]

-

-

Instrumentation: A gas chromatograph coupled with a quadrupole mass selective detector. Electron Impact (EI) ionization has been shown to provide a lower detection limit for the TBBPA derivative compared to Negative Chemical Ionization (NCI).[13]

-

Quantification: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized TBBPA and TBBPA-D6 for sensitive and specific quantification.

LC-MS/MS is the preferred method for analyzing TBBPA in biological matrices as it does not require derivatization and offers high specificity and sensitivity.

-

Objective: To quantify TBBPA and its metabolites in biological samples like breast milk or serum.[14][15]

-

Sample Preparation (Simplified Extraction):

-

Extraction: A mixture of organic solvents is used for liquid-liquid extraction from the biological matrix.

-

Hydrolysis: Sulfuric acid is added to hydrolyze conjugated metabolites (e.g., glucuronides and sulfates) back to the parent TBBPA, allowing for the measurement of total TBBPA.[15] For free TBBPA, this step is omitted.

-

Cleanup: Minimal cleanup, such as filtration of the final extract, is often sufficient.[16]

-

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both TBBPA and TBBPA-D6 are monitored. The use of the stable isotope-labeled internal standard (TBBPA-D6) corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results.[16]

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical analytical workflow and the potential toxicological pathways associated with TBBPA exposure.

Caption: General analytical workflow for TBBPA quantification using TBBPA-D6.

Caption: Potential toxicological mechanisms of action for TBBPA.

References

- 1. scbt.com [scbt.com]

- 2. BioOrganics [bioorganics.biz]

- 3. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 5. High-Quality TBBPA Flame Retardant - Trusted Manufacturer [lyzhongdachem.com]

- 6. Page loading... [guidechem.com]

- 7. Tetrabromobisphenol A | 79-94-7 [chemicalbook.com]

- 8. High-Quality TBBPA Flame Retardant - Trusted Manufacturer [lyzhongdachem.com]

- 9. High-Quality TBBPA Flame Retardant - Trusted Manufacturer [lyzhongdachem.com]

- 10. Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 13. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of TBBPA-D6 in Organic Solvents

Core Topic: Solubility Profile of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A is a brominated flame retardant characterized as a white to pale yellow crystalline solid.[1] Its chemical structure lends it to be soluble in a range of organic solvents while being poorly soluble in water.[1][2][3]

The following table summarizes the known solubility of TBBPA in water and various organic solvents. This data should be considered as a strong proxy for the solubility of TBBPA-D6.

| Solvent | Solubility Description | Quantitative Data (at 25 °C unless specified) | Citation |

| Water | Insoluble/Slightly soluble | 0.171 mg/L (at pH 3.05), 1.26 mg/L (at pH 7), 1.1 g/L | [4][5] |

| Methanol | Soluble | Not specified | [2] |

| Ethanol | Soluble | Not specified | [4] |

| Ether | Soluble | Not specified | [2][4] |

| Benzene | Soluble | Not specified | [4] |

| Chloroform | Soluble | Not specified | [4] |

| Acetone | Used as a solvent in studies | Not specified | [6][7] |

| Toluene | Used as a solvent in studies | Not specified | [6][7] |

| Oxygenated Solvents | Soluble | Not specified | [4] |

Experimental Protocols

A standardized experimental protocol to quantitatively determine the solubility of TBBPA-D6 in a specific organic solvent can be established using a gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Protocol: Gravimetric Determination of TBBPA-D6 Solubility

1. Objective: To determine the saturation solubility of TBBPA-D6 in a selected organic solvent at a controlled temperature.

2. Materials:

-

TBBPA-D6 (solid)

-

Selected organic solvent (e.g., Methanol, Acetone, Toluene)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Syringe filters (0.22 µm, solvent-compatible)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TBBPA-D6 to a series of glass vials.

-

Pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Record the exact volume of the supernatant transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TBBPA-D6. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried TBBPA-D6 residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4. Data Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred (L)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of TBBPA-D6 in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Tetrabromobisphenol A CAS#: 79-94-7 [m.chemicalbook.com]

- 2. Tetrabromobisphenol A (TBBPA)_Hxo Chemical [hxochem.com]

- 3. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 4. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrabromobisphenol A - Safety Data Sheet [chemicalbook.com]

- 6. Transformation of tetrabromobisphenol A in the presence of different solvents and metals [agris.fao.org]

- 7. Transformation of tetrabromobisphenol A in the presence of different solvents and metals - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the TBBPA-D6 Certificate of Analysis: A Technical Guide

For researchers and professionals in drug development and chemical analysis, the Certificate of Analysis (CoA) for a deuterated internal standard like Tetrabromobisphenol A-D6 (TBBPA-D6) is a critical document. It provides the necessary assurance of the material's identity, purity, and concentration, which are fundamental for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of the data and methodologies typically presented in a TBBPA-D6 CoA.

Summary of Quantitative Data

The quantitative data presented in a CoA for TBBPA-D6 is essential for its use as an internal standard in analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5][6] Below is a summary of the typical quantitative information provided, organized for clarity and comparison.

| Parameter | Specification | Method Used |

| Identity | Conforms to structure | 1H NMR, 13C NMR, Mass Spectrometry |

| Purity | ||

| Chromatographic Purity | ≥ 98% | HPLC-UV, LC-MS/MS |

| Deuterium (B1214612) Incorporation | ≥ 99% atom % D | Mass Spectrometry |

| Concentration | ||

| Solution Concentration | 100 µg/mL (in Methanol) | Gravimetric/Volumetric Preparation & Verification by LC-MS/MS |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C15H6D6Br4O2 | - |

| Molecular Weight | 549.8 g/mol | Mass Spectrometry |

Experimental Protocols

The reliability of the data on a CoA is directly linked to the rigor of the experimental methods used for its verification. The following sections detail the typical protocols for the key analyses performed on TBBPA-D6.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of TBBPA-D6 by analyzing the magnetic properties of its atomic nuclei.

-

Methodology:

-

A sample of the TBBPA-D6 is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

The sample is placed in a high-field NMR spectrometer.

-

1H NMR and 13C NMR spectra are acquired. The 1H NMR spectrum is expected to show the absence of signals corresponding to the protons that have been replaced by deuterium, confirming the deuteration. The 13C NMR spectrum should be consistent with the carbon skeleton of TBBPA.[7]

-

The resulting spectra are compared with known reference spectra for TBBPA to confirm the structural identity.

-

Identity and Deuterium Incorporation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of TBBPA-D6 and determine the level of deuterium incorporation.

-

Methodology:

-

The TBBPA-D6 sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source for LC-MS or electron impact (EI) for GC-MS.[1][5][6]

-

The mass-to-charge ratio (m/z) of the molecular ion is measured. For TBBPA-D6, the expected molecular weight is approximately 549.8 g/mol .

-

The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. A high percentage (typically >99%) of the molecules should contain six deuterium atoms.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chromatographic purity of the TBBPA-D6 sample.

-

Methodology:

-

A solution of TBBPA-D6 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

The solution is injected into an HPLC system equipped with a C18 column.[7]

-

A mobile phase gradient, often a mixture of water and acetonitrile, is used to separate the TBBPA-D6 from any impurities.[7]

-

Detection is typically performed using a UV detector at a wavelength where TBBPA has strong absorbance (e.g., 230 nm).[7]

-

The purity is calculated by dividing the peak area of TBBPA-D6 by the total area of all peaks in the chromatogram.

-

Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately verify the concentration of the TBBPA-D6 solution.

-

Methodology:

-

A certified reference material (CRM) of TBBPA is used to prepare a series of calibration standards of known concentrations.

-

The TBBPA-D6 solution is diluted to a concentration within the calibration range.

-

Both the calibration standards and the diluted TBBPA-D6 sample are analyzed by LC-MS/MS.[1][3] This technique offers high sensitivity and selectivity.[1][3]

-

A calibration curve is constructed by plotting the peak area of the TBBPA CRM against its concentration.

-

The concentration of the TBBPA-D6 solution is determined by comparing its peak area to the calibration curve. Isotope dilution mass spectrometry is a common approach for this.[1]

-

Visualizations

To further clarify the processes involved in generating a Certificate of Analysis for TBBPA-D6, the following diagrams illustrate the logical workflow and the analytical pathway.

References

- 1. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A rapid method to determine tetrabromobisphenol a in rat serum and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Environmental Contamination: A Technical Guide to the Applications of Deuterated TBBPA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated Tetrabromobisphenol A (TBBPA) in modern environmental analysis. As a globally ubiquitous flame retardant, the accurate quantification of TBBPA in various environmental matrices is paramount for assessing its ecological impact and human exposure risks. Deuterated TBBPA, particularly ¹³C₁₂-TBBPA, has emerged as an indispensable tool for achieving the high accuracy and precision required in these demanding analytical applications. This guide provides a comprehensive overview of its primary use as an internal standard in isotope dilution mass spectrometry, details experimental protocols, and discusses its potential in environmental fate and transport studies.

Core Application: Isotope Dilution Mass Spectrometry

The most significant application of deuterated TBBPA in environmental studies is its use as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis of trace contaminants. By introducing a known amount of an isotopically labeled standard (e.g., ¹³C₁₂-TBBPA) into a sample at the beginning of the analytical process, it is possible to correct for the loss of the native analyte during sample preparation and instrumental analysis. This approach significantly improves the accuracy and precision of the quantification of TBBPA in complex matrices such as soil, sediment, water, and biological tissues.

The underlying principle of IDMS is that the labeled and unlabeled analogues of the target compound exhibit nearly identical chemical and physical properties. Therefore, any loss of the native TBBPA during extraction, cleanup, and analysis will be mirrored by a proportional loss of the deuterated TBBPA. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native TBBPA in the sample can be accurately determined.

Below is a logical workflow illustrating the role of deuterated TBBPA in the isotope dilution analysis of environmental samples.

Quantitative Data Summary

The use of deuterated TBBPA as an internal standard has been instrumental in achieving low detection limits and high recovery rates in numerous studies. The following tables summarize quantitative data from various publications, showcasing the performance of analytical methods employing this technique across different environmental matrices.

Table 1: Method Performance for TBBPA Analysis using Deuterated Internal Standard in Soil and Sediment

| Analytical Method | Matrix | Recovery (%) | LOD | LOQ | Reference |

| UPLC-MS/MS | Soil | 78-124 | - | 0.22-8.8 pg/g dw | |

| HPLC-ESI-MS-MS | Sediment | >95 | - | 60 pg injected | |

| LC-QqLIT-MS | Sediment & Sludge | 88-126 | 0.6-2.7 ng/g | 1.4-66 ng/g | |

| HPLC-MS/MS | Soil & Sediment | >75.65 | - | 0.0225-0.0525 ng/g |

LOD: Limit of Detection, LOQ: Limit of Quantification, dw: dry weight

Table 2: Method Performance for TBBPA Analysis using Deuterated Internal Standard in Aqueous and Biological Matrices

| Analytical Method | Matrix | Recovery (%) | LOD | LOQ | Reference |

| LC-ESI-MS/MS | Breast Milk | - | 0.5 ng/g lw | 2.5 ng/g lw | |

| LC-MS | Air | 75-93 | 3.1 pg injected | - | |

| HPLC-MS/MS | Water | >80.28 | - | 0.90-2.10 pg/mL | |

| GC-MS | Plant | 69.26 | 4.10 ng/g | - |

LOD: Limit of Detection, LOQ: Limit of Quantification, lw: lipid weight

Experimental Protocols

While specific parameters may vary between laboratories and sample types, the following sections outline the general methodologies for the analysis of TBBPA in environmental samples using deuterated TBBPA as an internal standard.

Sample Preparation and Extraction

The

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Tetrabromobisphenol A (TBBPA) using ¹³C₁₂-TBBPA as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, utilized in a variety of consumer and industrial products to enhance fire resistance.[1][2][3] Due to its widespread use and potential for environmental leaching, there is a growing concern about its persistence, bioaccumulation, and potential adverse health effects, including endocrine disruption.[3][4][5] Consequently, robust and accurate analytical methods are essential for monitoring TBBPA levels in various environmental and biological matrices.

This document provides detailed application notes and protocols for the quantitative analysis of TBBPA using an isotope dilution method with ¹³C₁₂-labeled TBBPA (¹³C₁₂-TBBPA) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[6][7][8] The primary analytical technique described is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity for the detection of TBBPA.[1][7][9]

Key Analytical Principles

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of ¹³C₁₂-TBBPA is added to the sample prior to extraction and cleanup. Since ¹³C₁₂-TBBPA is chemically identical to the native TBBPA, it experiences the same losses during sample processing. By measuring the ratio of the native TBBPA to the labeled internal standard in the final extract using mass spectrometry, the concentration of TBBPA in the original sample can be accurately determined.

Experimental Protocols

This section details the methodologies for the analysis of TBBPA in various matrices.

Protocol 1: TBBPA Analysis in Water Samples

1. Materials and Reagents

-

TBBPA analytical standard

-

¹³C₁₂-TBBPA internal standard solution (e.g., 50 µg/mL in methanol)[10]

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)[4][11]

2. Sample Preparation and Extraction

-

Collect water samples in clean glass bottles.

-

To a 100 mL water sample, add a known amount of ¹³C₁₂-TBBPA internal standard.

-

Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: TBBPA Analysis in Soil and Sediment Samples

1. Materials and Reagents

-

TBBPA analytical standard

-

¹³C₁₂-TBBPA internal standard solution

-

Dichloromethane (B109758), HPLC grade

-

n-Hexane, HPLC grade

-

Acetone (B3395972), HPLC grade

-

Accelerated Solvent Extraction (ASE) or Ultrasonic bath

-

Silica (B1680970) gel for cleanup[12]

2. Sample Preparation and Extraction

-

Homogenize and air-dry the soil or sediment sample.

-

Weigh 5 g of the homogenized sample into an extraction cell.

-

Spike the sample with a known amount of ¹³C₁₂-TBBPA internal standard.

-

Extract the sample using one of the following methods:

-

Accelerated Solvent Extraction (ASE): Use a mixture of dichloromethane and hexane (B92381) (1:1, v/v) as the extraction solvent.[4]

-

Ultrasonic Extraction: Add 20 mL of a suitable solvent (e.g., methyl tert-butyl ether) and sonicate for 30 minutes.[11]

-

-

Concentrate the extract and perform a cleanup step using a silica gel column to remove interfering substances.[12]

-

Elute TBBPA from the silica gel column with a mixture of acetone and hexane.[11]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Protocol 3: TBBPA Analysis in Biological Samples (Serum, Plasma)

1. Materials and Reagents

-

TBBPA analytical standard

-

¹³C₁₂-TBBPA internal standard solution

-

Acetonitrile, HPLC grade

-

Sulfuric acid (for lipid decomposition)[13]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)[13]

2. Sample Preparation and Extraction

-

To 1 mL of serum or plasma, add the ¹³C₁₂-TBBPA internal standard.

-

Precipitate proteins by adding 2 mL of cold acetonitrile. Vortex and centrifuge.

-

Collect the supernatant and concentrate it.

-

For samples with high lipid content, a lipid decomposition step with concentrated sulfuric acid on the SPE column can be employed.[13]

-

Perform a solid-phase extraction cleanup similar to the water protocol.

-

Elute, evaporate, and reconstitute the sample for LC-MS analysis.

LC-MS/MS Instrumental Analysis

1. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Key MRM Transitions:

-

TBBPA: Precursor ion [M-H]⁻ at m/z 542.7 -> Product ions (e.g., m/z 463.7, m/z 79)

-

¹³C₁₂-TBBPA: Precursor ion [M-H]⁻ at m/z 554.7 -> Product ions (e.g., m/z 475.7, m/z 79)

-

Data Presentation

The following tables summarize typical quantitative data obtained from TBBPA analysis using an isotope dilution method.

Table 1: Method Performance Characteristics

| Parameter | Water | Soil/Sediment | Serum/Plasma |

| Recovery (%) | 80-110% | 75-115% | 85-105% |

| Limit of Detection (LOD) | 0.1 - 1 ng/L | 0.01 - 0.1 ng/g | 0.5 - 5 pg/g |

| Limit of Quantification (LOQ) | 0.3 - 3 ng/L | 0.03 - 0.3 ng/g | 1.5 - 15 pg/g |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

Note: These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 2: Example Recovery Data from Spiked Samples [4][6][7][11][14]

| Matrix | Spiking Level | Average Recovery of TBBPA (%) | Relative Standard Deviation (%) |

| Air | 3 ng | 75% | - |

| Air | 30 ng | 93% | 5.9% |

| Water | Low, Medium, High | >80.28% | <7.12% |

| Soil | Low, Medium, High | >79.40% | <7.19% |

| Sediment | Low, Medium, High | >75.65% | - |

| Maize | - | 69% | <5% |

| Spiked Blank Soil | - | 78-124% (¹³C₁₂-TBBPA: 103%) | - |

| Spiked Soil | - | - (¹³C₁₂-TBBPA: 99%) | - |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. A rapid method to determine tetrabromobisphenol a in rat serum and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of tetrabromobisphenol A and its brominated derivatives in water, sediment and soil by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of stable isotope dilution quantification liquid chromatography-mass spectrometry method for estimation of exposure levels of bisphenol A, 4-tert-octylphenol, 4-nonylphenol, tetrabromobisphenol A, and pentachlorophenol in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 13. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Tetrabromobisphenol A (TBBPA) in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a variety of consumer products including electronics, plastics, and textiles to reduce their flammability.[1] Due to its widespread use and potential for environmental release, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various environmental matrices. TBBPA has been shown to be an endocrine disruptor, potentially interfering with estrogen and thyroid hormone signaling pathways, and can induce oxidative stress.[2][3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of TBBPA in environmental samples. The use of a deuterated internal standard, TBBPA-D6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Analytical Method

The method utilizes reversed-phase liquid chromatography for the separation of TBBPA, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

1. Liquid Chromatography (LC) Conditions

A typical set of LC parameters is provided in the table below. These may be adapted based on the specific instrumentation and sample matrix.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol (B129727) or Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

2. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in negative ESI mode. The MRM transitions for TBBPA and the internal standard TBBPA-D6 are optimized for maximum sensitivity and specificity.

| Parameter | Condition |

| Ionization Mode | Electrospray (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| TBBPA | 542.7 | 447.8 | 100 | 25 |

| TBBPA | 542.7 | 79.0 | 100 | 40 |

| TBBPA-D6 (IS) | 548.7 | 453.8 | 100 | 25 |

Note: The product ion for TBBPA-D6 is inferred from the fragmentation of unlabeled TBBPA (loss of a bromine atom). Users should verify and optimize this transition on their specific instrument.

Experimental Protocols

1. Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of TBBPA and TBBPA-D6 in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions in methanol to prepare working standards at appropriate concentrations.

-

Calibration Curve: Prepare a series of calibration standards by spiking the appropriate volume of TBBPA working solution into a blank matrix extract. A typical calibration curve might range from 0.1 to 100 ng/mL.[4] Add a constant amount of TBBPA-D6 internal standard to each calibration point.

2. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline for the extraction of TBBPA from a water sample. It can be adapted for other matrices like soil or sediment with appropriate modifications to the initial extraction step.

-

Sample Pre-treatment:

-

For water samples, acidify to a pH of 2-3 with a suitable acid.[4]

-

For soil or sediment samples, perform an initial solvent extraction (e.g., with a mixture of hexane (B92381) and dichloromethane) followed by solvent exchange to a solvent compatible with the SPE procedure.[4]

-

-

SPE Cartridge: Hydrophilic-Lipophilic-Balance (HLB) SPE cartridges are commonly used.[4]

-

Procedure:

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to go dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the TBBPA and TBBPA-D6 from the cartridge with 10 mL of methanol or acetonitrile.[4]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS method validation for TBBPA analysis.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (ng/g) | Reference |

| Method Detection Limit (MDL) | 0.05 | [5] |

| Method Quantification Limit (MQL) | 0.17 | [5] |

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | [5] |

| Recovery (%) | 75 - 94 | [5] |

| Intra-day Precision (%RSD) | < 15 | [5] |

| Inter-day Precision (%RSD) | < 20 | [5] |

Mandatory Visualizations

Caption: TBBPA's Mechanisms of Toxicity.

Caption: LC-MS/MS Workflow for TBBPA Analysis.

References

- 1. greensciencepolicy.org [greensciencepolicy.org]

- 2. Molecular Mechanism of Tetrabromobisphenol A (TBBPA)-induced Target Organ Toxicity in Sprague-Dawley Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Note: Quantitative Analysis of Tetrabromobisphenol A (TBBPA) in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with TBBPA-D6 Internal Standard

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants (BFRs), incorporated into a variety of consumer products, particularly electronic circuit boards and plastics, to reduce their flammability.[1][2] Due to its extensive use, TBBPA has become a ubiquitous environmental contaminant, detected in various matrices including air, water, soil, sediment, and biota.[1][3][4] Concerns over its potential for bioaccumulation and adverse health effects have necessitated the development of sensitive and reliable analytical methods for its quantification.[4][5]

This application note details a robust protocol for the trace determination of TBBPA in environmental samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of a deuterated internal standard, TBBPA-D6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, and the use of a stable isotope-labeled internal standard like ¹³C-labeled TBBPA is crucial for accurate results.[6] This protocol is intended for researchers, scientists, and professionals involved in environmental monitoring and chemical analysis.

Experimental Protocols

A comprehensive workflow for the analysis of TBBPA is presented, encompassing sample extraction, cleanup, derivatization, and instrumental analysis.

Sample Preparation

The selection of an appropriate extraction method is critical and depends on the sample matrix.

a) Solid Samples (e.g., Soil, Sediment, Dust):

-

Pressurized Fluid Extraction (PFE) or Soxhlet Extraction: PFE and Soxhlet extraction have demonstrated high recovery rates for TBBPA from solid matrices.[7]

-

Homogenize and lyophilize the solid sample.

-

Spike the sample with a known amount of TBBPA-D6 internal standard solution.

-

For PFE, mix the sample with a dispersing agent like diatomaceous earth and extract with a suitable solvent such as a mixture of dichloromethane (B109758) and hexane (B92381).

-

For Soxhlet extraction, place the sample in a thimble and extract with a solvent like hexane/isopropanol for several hours.[3]

-

Concentrate the resulting extract using a rotary evaporator or a gentle stream of nitrogen.

-

b) Aqueous Samples (e.g., Water):

-

Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting TBBPA from water samples.[3]

-

Acidify the water sample to a pH of approximately 2.

-

Spike with the TBBPA-D6 internal standard.

-

Condition a hydrophilic-lipophilic-balance (HLB) SPE cartridge with methanol (B129727) followed by acidified deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the TBBPA and TBBPA-D6 with a suitable solvent like dichloromethane or acetone.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

c) Air Samples:

-

High-Volume Air Sampling with Soxhlet Extraction:

-

Air samples are typically collected on glass fiber filters (for particulate phase) and polyurethane foam (PUF) plugs (for gas phase).

-

Spike the sampling media with TBBPA-D6.

-

Perform Soxhlet extraction of the filter and PUF plugs using an appropriate solvent mixture.

-

Concentrate the extract.

-

Sample Cleanup

A cleanup step is often necessary to remove co-extracted interfering compounds.

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with activated silica gel.

-

Load the concentrated extract onto the column.

-

Elute with a sequence of solvents of increasing polarity. For instance, TBBPA can be eluted using a mixture of hexane and diethyl ether.[1]

-

Collect the fraction containing TBBPA and TBBPA-D6.

-

Concentrate the purified fraction to a small volume (e.g., 100 µL) for derivatization.[1]

-

Derivatization

Due to its polar phenolic hydroxyl groups, TBBPA requires derivatization to increase its volatility for GC-MS analysis.[8] Silylation is a common derivatization technique.

-

To the 100 µL of the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

-

Seal the vial and heat at 60 °C for 1 hour to ensure complete derivatization.[1]

-

After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TBBPA derivative.

-

Injection: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), ramps up to a higher temperature (e.g., 300 °C), and holds for a few minutes to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the analysis of standards containing known concentrations of TBBPA and a constant concentration of TBBPA-D6. The ratio of the peak area of the TBBPA quantification ion to that of the TBBPA-D6 quantification ion is plotted against the concentration of TBBPA.

Table 1: Key Quantitative Data for GC-MS Analysis of Derivatized TBBPA and TBBPA-D6

| Analyte (as TMS derivative) | Retention Time (min) | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |

| TBBPA-2TMS | ~18.8 | 529 | 544 |

| TBBPA-D6-2TMS | ~18.8 | 535 | 550 |

Note: Retention times are approximate and can vary depending on the specific GC conditions and column used. The m/z values correspond to the trimethylsilyl (B98337) (TMS) derivatives. The base peak in the mass spectrum of TBBPA is often m/z 529.[2][11]

Visualizations

Experimental Workflow

Caption: Workflow for TBBPA analysis.

TBBPA and TBBPA-D6 Fragmentation Pathway

Caption: Simplified EI fragmentation of derivatized TBBPA.

References

- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 2. jeol.com [jeol.com]

- 3. mdpi.com [mdpi.com]

- 4. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontier-lab.com [frontier-lab.com]

Application Notes and Protocols for Human Biomonitoring of Tetrabromobisphenol A (TBBPA) using a Deuterated Internal Standard Method

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of Tetrabromobisphenol A (TBBPA) in human biological matrices. The described methodology, utilizing a deuterated internal standard (TBBPA-D6 or a suitable isotopic analog like ¹³C₁₂-TBBPA), ensures high accuracy and precision for human biomonitoring studies.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products, including electronics, textiles, and plastics. Its widespread use has led to ubiquitous environmental contamination and subsequent human exposure. Human biomonitoring of TBBPA is crucial for assessing exposure levels, understanding potential health risks, and evaluating the effectiveness of regulatory measures. TBBPA has been detected in various human biological samples, including serum, plasma, urine, and breast milk.

This document outlines a robust analytical method for the determination of TBBPA in human serum, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopic internal standard.

Data Presentation: TBBPA Levels in Human Biomonitoring Studies

The following tables summarize quantitative data on TBBPA concentrations reported in various human biomonitoring studies. These values provide a reference for expected concentration ranges in different populations and matrices.

Table 1: TBBPA Concentrations in Human Serum/Plasma

| Geographic Location | Population | Sample Size (n) | Concentration Range | Mean/Median Concentration | Units | Reference(s) |

| Belgium | High school students (13.6-17 years) | 515 | <0.015 - 0.186 | 95th percentile: 0.022 | µg/L | |

| Belgium | Adults (23-60 years) | 21 (7 individual, 14 pooled) | Not specified | Median: 0.08-0.09 | µg/L | |

| France | Mothers (post-childbirth) | 91 | Mean: 19.87; Median: 16.14 | ng/g lipid weight | ||

| France | Cord Blood | 90 | Mean: 103.52; Median: 54.76 | ng/g lipid weight | ||

| Norway | Various cohorts | 61 | <0.28 - 74 | Geometric Mean: 9.4 | ng/g lipid weight | |

| Korea | Mothers | Not specified | Not specified | Mean: 10.7 | ng/g lipid weight | |

| Japan | General population | Not specified | 5 - 100 (validated range) | Not applicable | pg/g serum | |

| Hong Kong | Voluntary donors | 140 | Not specified | >85% of samples quantified | Not specified |

Table 2: TBBPA Concentrations in Human Urine

| Geographic Location | Population | Sample Size (n) | Concentration Range | Mean/Median Concentration | Units | Reference(s) |

| Hong Kong | Voluntary donors | 140 | 0.19 - 127.24 | Not specified (TBBPA conjugates) | µg/g creatinine | |

| China (Chengdu) | General population | Not specified | Not specified | 1.15 | µg/L | |

| China (Nantong) | General population | Not specified | Not specified | 0.633 | µg/L | |

| China (Shehong) | General population | Not specified | Not specified | 0.0793 | µg/L |

Table 3: TBBPA Concentrations in Human Breast Milk

| Geographic Location | Population | Sample Size (n) | Concentration Range | Mean/Median Concentration | Units | Reference(s) |

| China | Mothers | 105 (in 2018) | Not specified | Median: 271 | pg/g lipid | |

| China | Mothers | 24 pooled (in 2007) | Mean: 0.93 (urban); 0.96 (rural) | ng/g lipid weight | ||

| China | Mothers | 103 (in 2011-2013) | Mean: 0.41; Median: 0.10 | ng/g lipid weight | ||

| France | Mothers | 77 | Mean: 4.11; Median: 0.48 | ng/g lipid weight | ||

| Ireland | Primiparous mothers | 11 pooled | <0.29 - 0.17 | Mean (UB): 0.33 | ng/g fat weight | |

| USA (Boston) | First-time mothers | 43 | 30 - 550 | Not specified | pg/g lipid weight |

Experimental Protocols

The following protocol is a synthesized methodology for the analysis of TBBPA in human serum using solid-phase extraction and LC-MS/MS with a deuterated internal standard.

Materials and Reagents

-

Standards:

-

Tetrabromobisphenol A (TBBPA), analytical standard grade

-

Deuterated TBBPA (e.g., TBBPA-D6) or ¹³C₁₂-TBBPA as internal standard (IS)

-

-

Solvents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

-

Reagents:

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Sulfuric acid

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Reversed-phase cartridges (e.g., C18)

-

Normal-phase cartridges (e.g., Silica)

-

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To a 1 g human serum sample, add a known amount of the TBBPA-D6 internal standard solution.

-

Protein Precipitation (Optional but recommended): Add an equal volume of cold acetonitrile to the serum sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Dilution: Dilute the sample with water to reduce matrix effects.

-

Reversed-Phase SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the diluted serum sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the TBBPA and TBBPA-D6 with methanol or another suitable organic solvent.

-

-

Normal-Phase SPE (for further cleanup):

-

Evaporate the eluate from the reversed-phase SPE to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a non-polar solvent (e.g., hexane).

-

Condition a silica (B1680970) SPE cartridge with the same non-polar solvent.

-

Load the reconstituted sample onto the cartridge.

-

Wash with a non-polar solvent.

-

Elute the analytes with a more polar solvent mixture (e.g., hexane/acetone).

-

-

Final Preparation: Evaporate the final eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be optimized to ensure good separation of TBBPA from matrix components.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

TBBPA: Monitor at least two transitions (e.g., m/z 542.7 -> 462.8 and m/z 542.7 -> 78.9).

-

TBBPA-D6 (or ¹³C₁₂-TBBPA): Monitor the corresponding transitions for the internal standard.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of TBBPA to the peak area of the TBBPA-D6 internal standard against the concentration of TBBPA standards.

-

The concentration of TBBPA in the serum samples is then calculated from the calibration curve.

Mandatory Visualization

Signaling Pathways Potentially Disrupted by TBBPA

TBBPA has been shown to interfere with multiple cellular signaling pathways, acting as an endocrine disruptor and affecting other critical cellular processes. The diagram below illustrates some of the key signaling pathways potentially impacted by TBBPA exposure.

Application Note & Protocol: Extraction of Tetrabromobisphenol A (TBBPA) from Soil and Sediment using Isotope Dilution with TBBPA-D6

Audience: Researchers, scientists, and environmental analysis professionals.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, found in a variety of consumer products including electronics and plastics.[1][2][3] Due to its widespread use, TBBPA has become a ubiquitous environmental contaminant, detected in various matrices such as soil, sediment, and dust.[2] Accurate quantification of TBBPA in environmental samples is crucial for assessing its environmental fate and potential risks to human health and ecosystems. This application note provides a detailed protocol for the extraction and quantification of TBBPA from soil and sediment samples using an ultrasonic-assisted extraction method coupled with solid-phase extraction (SPE) cleanup, employing deuterated TBBPA (TBBPA-D6) as an internal standard for accurate quantification by isotope dilution.

Experimental Protocols

1. Sample Preparation and Spiking

-

Objective: To prepare the soil or sediment sample for extraction and introduce the internal standard.

-

Materials:

-

Soil/sediment sample, air-dried and sieved (e.g., <2 mm)

-

TBBPA-D6 internal standard solution (in a suitable solvent like acetone (B3395972) or methanol)

-

Analytical balance

-

Centrifuge tubes (50 mL, solvent-resistant)

-

-

Protocol:

-

Weigh approximately 5 grams of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of TBBPA-D6 internal standard solution. The spiking level should be appropriate for the expected concentration range of TBBPA in the samples.

-

Allow the spiked sample to equilibrate for at least 30 minutes in the dark to ensure thorough distribution of the internal standard within the sample matrix.

-

2. Ultrasonic-Assisted Extraction

-

Objective: To extract TBBPA and TBBPA-D6 from the solid matrix into an organic solvent.

-

Materials:

-

Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of acetone and n-hexane (1:1, v/v))[4]

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Add 20 mL of the extraction solvent to the centrifuge tube containing the spiked sample.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes at room temperature.[5][6]

-

After sonication, centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.

-

Carefully decant the supernatant (the extract) into a clean collection tube.

-

Repeat the extraction process (steps 1-5) two more times with fresh solvent.

-

Combine the extracts from all three extraction cycles.

-

3. Extract Concentration and Cleanup (Solid-Phase Extraction - SPE)

-

Objective: To remove interfering substances from the extract and concentrate the analytes.

-

Materials:

-

Rotary evaporator or nitrogen evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel or Florisil)[4][6]

-

SPE vacuum manifold

-

Conditioning solvent (e.g., n-hexane)

-

Elution solvent (e.g., a mixture of dichloromethane (B109758) and n-hexane (1:1, v/v) or acetone)[4]

-

-

Protocol:

-

Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Condition the SPE cartridge by passing 5 mL of the elution solvent followed by 5 mL of the conditioning solvent through it. Do not allow the cartridge to go dry.

-

Load the concentrated extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a small volume of a non-polar solvent (e.g., n-hexane) to remove non-polar interferences.

-

Elute the target analytes (TBBPA and TBBPA-D6) with the appropriate elution solvent.[4]

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

4. Instrumental Analysis (LC-MS/MS)

-

Objective: To separate and quantify TBBPA and TBBPA-D6.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) is recommended for its high sensitivity and selectivity.[7][8]

-

Typical LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column

-

Mobile Phase: A gradient of methanol (B129727) and water (with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) for improved ionization)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both TBBPA and TBBPA-D6 should be optimized.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of TBBPA in soil and sediment samples using isotope dilution methods.

Table 1: Method Performance for TBBPA Analysis in Soil

| Parameter | Value | Reference |

| Recovery | 88% - 108% | [6] |

| Limit of Detection (LOD) | 30 - 90 pg/g | [6] |

| Limit of Quantification (LOQ) | 0.22 - 8.8 pg/g | [4] |

| Linearity (Correlation Coefficient) | ≥ 0.999 | [6] |

Table 2: Method Performance for TBBPA Analysis in Sediment

| Parameter | Value | Reference |

| Recovery | 75.65% - 91% | [8][9] |

| Limit of Detection (LOD) | 0.0225 - 0.0525 ng/g | [8] |

| Limit of Quantification (LOQ) | 30 ng/g | [10] |

Mandatory Visualization

Caption: Experimental workflow for the extraction of TBBPA from soil and sediment.

References

- 1. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of tetrabromobisphenol A and its brominated derivatives in water, sediment and soil by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analysis of Tetrabromobisphenol A (TBBPA) in Food and Beverage Matrices using Isotope Dilution LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromobisphenol A (TBBPA) is a widely utilized brominated flame retardant that can be found in various consumer products, leading to its potential migration into the food chain.[1] Human exposure to TBBPA primarily occurs through the ingestion of contaminated food.[2] This application note details a robust and sensitive analytical method for the quantitative determination of TBBPA in diverse food and beverage samples. The protocol employs a stable isotope-labeled internal standard for accurate quantification and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective detection. The methodologies outlined are crucial for monitoring TBBPA levels in the food supply, supporting risk assessment studies, and ensuring consumer safety.

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most produced brominated flame retardants (BFRs) globally.[3] Its primary application is as a reactive flame retardant in the production of epoxy and polycarbonate resins and as an additive flame retardant in various polymers.[4] Due to its widespread use and persistence, TBBPA has become a ubiquitous environmental contaminant, with detectable levels in various matrices, including food products.[1] Concerns over potential adverse health effects, including endocrine disruption, have necessitated the development of sensitive and reliable analytical methods for monitoring its presence in the food supply.[5][6]

This application note provides a comprehensive protocol for the analysis of TBBPA in food and beverage samples. The method utilizes an isotope dilution technique, employing a ¹³C-labeled TBBPA internal standard to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7] The subsequent analysis by LC-MS/MS provides the necessary selectivity and sensitivity for detecting TBBPA at trace levels.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for TBBPA analysis in various food-related matrices as reported in the literature. These values highlight the sensitivity of the LC-MS/MS methods.

| Matrix | LOD | LOQ | Reference |

| Food (general) | - | 0.05 µg/kg | [8] |

| Breast Milk | 0.5 ng/g (lipid weight) | 2.5 ng/g (lipid weight) | [9] |

| Plant Samples | 4.10 ng/g | - | [10] |

| Air (injected) | 3.1 pg | - | [7] |

Experimental Protocols

Sample Preparation: Extraction and Clean-up

A generalized experimental workflow for the extraction and clean-up of TBBPA from food samples is presented below. Optimization may be required depending on the specific matrix.

Materials:

-

Food sample (e.g., fish tissue, milk, vegetable homogenate)

-

¹³C-labeled TBBPA internal standard solution

-

Methyl tert-butyl ether (MTBE)[10]